5-Acetyl-2-pyridineacetic acid
Description
Contextual Significance of the Pyridineacetic Acid Scaffold in Organic Synthesis and Medicinal Chemistry
The pyridine (B92270) ring, a heterocyclic aromatic compound containing a nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. ontosight.airsc.org When a pyridine ring is functionalized with an acetic acid group, the resulting pyridineacetic acid scaffold becomes a versatile building block in organic synthesis. ontosight.ai This scaffold's unique combination of a basic nitrogen atom and an acidic carboxylic acid group allows for a wide range of chemical modifications, making it a valuable precursor for creating more complex molecules. cymitquimica.comquora.com
In the realm of medicinal chemistry, the pyridineacetic acid framework is of particular interest. rsc.org Its presence is noted in numerous drug candidates and approved pharmaceuticals. rsc.orgresearchgate.net The structural features of pyridineacetic acid and its derivatives enable them to interact with various biological targets, such as enzymes and receptors. ontosight.ai This has led to the investigation of these compounds for a variety of potential therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgontosight.ai The ability to readily modify the scaffold allows chemists to fine-tune the pharmacological properties of these molecules, enhancing their efficacy and specificity.
Overview of Acetylated Pyridine Compounds and their Research Trajectories
The introduction of an acetyl group (a carbonyl group attached to a methyl group) to a pyridine ring creates an acetylated pyridine compound. ontosight.ai This functional group significantly influences the electronic properties and reactivity of the pyridine ring. The acetyl group is an electron-withdrawing group, which can affect the basicity of the nitrogen atom in the pyridine ring and provide a reactive site for further chemical transformations. ontosight.aiscielo.br
Research into acetylated pyridine compounds has followed several key trajectories. One major area of focus is their use as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For instance, the acetyl group can be a handle for creating new carbon-carbon bonds or can be transformed into other functional groups. researchgate.net Another significant research direction is the exploration of the biological activities of acetylated pyridines themselves. Studies have shown that some acetylated pyridine derivatives exhibit promising anti-inflammatory and antimicrobial properties. rsc.org
Research Objectives and Rationale for the Investigation of 5-Acetyl-2-pyridineacetic Acid
The specific compound, this compound, combines the key structural features of both a pyridineacetic acid and an acetylated pyridine. nih.gov The rationale for its investigation stems from the potential synergistic effects of these two functionalities. The presence of the acetic acid group at the 2-position and the acetyl group at the 5-position of the pyridine ring creates a unique substitution pattern that is of interest to synthetic and medicinal chemists.
The primary research objectives for investigating this compound include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and fully characterizing its chemical and physical properties. This includes detailed spectroscopic analysis.
Exploration of Biological Activity: Screening the compound for a range of biological activities, building upon the known pharmacological potential of related pyridine derivatives. This could include assays for anti-inflammatory, antimicrobial, or other therapeutic effects.
Use as a Building Block: Investigating its utility as a starting material for the synthesis of more complex and potentially more potent biologically active molecules. The unique arrangement of functional groups may allow for the creation of novel molecular architectures.
The study of this compound is driven by the prospect of discovering new chemical reactions, developing novel therapeutic agents, and expanding the toolbox of synthetic chemists.
Compound Information
| Compound Name |
| This compound |
| Pyridine |
| Acetic Acid |
| Acetyl Group |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
| CAS Number | 122715563 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(5-acetylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-2-3-8(10-5-7)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13) |
InChI Key |
VGSWWIBDXZOAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Acetyl 2 Pyridineacetic Acid and Its Analogs
Strategies for the Direct Acetylation of Pyridine (B92270) Precursors
Direct acetylation of a pyridine ring is a challenging transformation due to the electron-deficient nature of the pyridine nucleus, which makes it resistant to standard Friedel-Crafts acylation conditions. Pyridines are generally too electron-deficient to be acylated by these methods, and acylation tends to occur first at the nitrogen atom, creating an even more deactivated pyridinium (B92312) salt. youtube.com However, specific strategies have been developed to introduce an acetyl group onto the pyridine ring.
The selection of an appropriate acylating agent and the optimization of reaction conditions are paramount for the successful acetylation of pyridine precursors. Acetic anhydride (B1165640) is a widely used acylating agent, often in conjunction with pyridine, which serves as both a solvent and a catalyst. mdpi.comvedantu.com This combination is particularly effective for the acetylation of hydroxyl and amino groups on substituted pyridines. vedantu.comgoogle.com
The reaction conditions typically involve mixing the pyridine precursor with an excess of acetic anhydride in pyridine and stirring the mixture at room temperature or with gentle heating to drive the reaction to completion. youtube.commdpi.comvedantu.com Pyridine's role extends to neutralizing the acetic acid byproduct formed during the reaction, thereby promoting the forward reaction. vedantu.com An interesting but sometimes undesirable side reaction can occur between pyridine itself and acetic anhydride, which has been shown to produce N-acetyl-1,2-dihydro-2-pyridylacetic acid. vedantu.com
| Acylating Agent | Catalyst/Solvent | Typical Substrates | Key Conditions | Reference |
|---|---|---|---|---|
| Acetic Anhydride | Pyridine | Alcohols, Phenols, Amines | Room temperature or heating; Excess acylating agent | youtube.commdpi.comvedantu.comgoogle.com |
| Acetyl Chloride | Pyridine | Amines, Alcohols | Anhydrous conditions, often at low temperatures | researchgate.net |
Catalysts play a pivotal role in enhancing the efficiency and controlling the selectivity of acetylation reactions on pyridine rings. Pyridine is not merely a passive solvent but an active participant in the reaction mechanism. It functions as a nucleophilic catalyst by attacking the electrophilic carbonyl carbon of the acylating agent, such as acetic anhydride. researchgate.netusm.myoaji.net This initial attack forms a highly reactive N-acetylpyridinium ion intermediate, which is a much more potent acylating agent than acetic anhydride itself. usm.myoaji.net This intermediate is then readily attacked by a nucleophile (e.g., a hydroxyl group on the pyridine precursor) to yield the acetylated product.
In addition to its role as a nucleophilic catalyst, pyridine also acts as a base to quench the acid generated during the reaction. youtube.comvedantu.comoaji.net The necessity of a catalyst is highlighted by the observation that phenols are not acetylated by acetic anhydride in an inert solvent like carbon tetrachloride unless pyridine is added. google.com While alcohols can be acetylated in the absence of pyridine, the reaction rate is significantly enhanced by its presence. google.com
Acid catalysis also represents a valid strategy in the synthesis of substituted pyridines. For instance, the acid-promoted cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds has been described as a method for forming the pyridine ring itself. acs.org
Convergent Synthesis Approaches Utilizing Diverse Precursors of the Pyridineacetic Acid Core
Convergent synthesis offers a powerful alternative to the linear functionalization of pyridine precursors. These strategies involve the assembly of the target molecule from several, often complex, fragments in a more efficient manner. A notable example is the three-component synthesis of substituted pyridylacetic acid derivatives. reddit.comnih.gov
This approach utilizes the dual reactivity of Meldrum's acid derivatives. reddit.com The synthesis commences with the activation of a pyridine-N-oxide, which then undergoes nucleophilic substitution by a Meldrum's acid derivative. nih.gov The resulting intermediate possesses an electrophilic center that can be attacked by a variety of nucleophiles, such as alcohols or amines. reddit.comnih.gov This attack triggers a ring-opening and subsequent decarboxylation cascade to furnish the desired pyridylacetic acid derivative. reddit.com The versatility of this method lies in the ability to vary each of the three components—the pyridine-N-oxide, the Meldrum's acid derivative, and the final nucleophile—allowing for the creation of a diverse library of pyridylacetic acid analogs. nih.gov
Another synthetic route starts with 3-acetylpyridine, which can be converted to 3-pyridineacetic acid hydrochloride through a Willgerodt-Kindler reaction with sulfur and morpholine, followed by acidic hydrolysis.
| Component 1 | Component 2 | Component 3 (Nucleophile) | Final Product Type | Reference |
|---|---|---|---|---|
| Pyridine-N-oxide | Meldrum's acid derivative | Alcohol/Alkoxide | Pyridylacetic acid ester | nih.gov |
| Pyridine-N-oxide | Meldrum's acid derivative | Amine | Pyridylacetic acid amide | nih.gov |
Derivatization Reactions of 5-Acetyl-2-pyridineacetic Acid
The functional groups of this compound—the acetyl ketone and the carboxylic acid—provide reactive handles for a wide range of chemical transformations. These derivatizations are essential for creating novel analogs with tailored properties.
The two primary functional groups of this compound allow for selective chemical modifications.
Transformations of the Acetyl Group: The ketone of the acetyl group is susceptible to reduction. This can be achieved using various methods to yield the corresponding secondary alcohol. Enzymatic reductions, for example using Baker's yeast, can produce optically active secondary alcohols. usm.my Chemical reducing agents, such as dicyclopentylzinc, have also been shown to effectively reduce acetylpyridines. mdpi.com Furthermore, electrochemical methods have been employed for the asymmetric reduction of acetylpyridines on modified electrodes. beilstein-journals.org
Transformations of the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into other functional groups, most commonly esters and amides.
Esterification: The formation of esters can be accomplished through acid-catalyzed reactions with alcohols, such as the Fischer esterification. google.com
Amide Coupling: The synthesis of amides from the carboxylic acid and a primary or secondary amine is a cornerstone of medicinal chemistry. hepatochem.comgrowingscience.com This transformation typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base like pyridine. fishersci.co.uknih.gov Alternatively, a plethora of modern coupling reagents (e.g., DCC, HATU) can be used to facilitate the direct formation of the amide bond under mild conditions. growingscience.comluxembourg-bio.com
| Functional Group | Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Acetyl (Ketone) | Reduction | Enzymes (e.g., Baker's yeast), Dicyclopentylzinc | Secondary Alcohol | mdpi.comusm.my |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | google.com |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Reagent (e.g., HATU) or Acyl Chloride formation | Amide | growingscience.comfishersci.co.ukluxembourg-bio.com |
The synthesis of novel analogs of this compound is a critical step in the exploration of its potential biological activities. By systematically modifying the structure and assessing the resulting changes in biological effect, a structure-activity relationship (SAR) can be established. Pyridine-containing scaffolds are prevalent in FDA-approved drugs, highlighting their importance in medicinal chemistry. rsc.org
SAR studies involve the creation of a library of related compounds where specific parts of the parent molecule are altered. For pyridine derivatives, this often involves changing substituents on the pyridine ring. nih.govnih.govnih.gov For this compound, analogs could be synthesized by:
Modifying the acetyl group (e.g., reduction to an alcohol, alkylation of the alpha-carbon).
Converting the carboxylic acid to a series of esters or amides with diverse alcohol or amine building blocks. nih.gov
Substituting other positions on the pyridine ring.
These synthetic efforts generate compounds that are then tested in biological assays. For example, studies on 5-substituted pyridine analogues have been conducted to investigate their binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Similarly, SAR studies on other pyridine-based structures have led to the identification of potent inhibitors for targets like Rho kinase (ROCK) and Nek2 kinase. nih.govnih.gov The data from these studies are invaluable for designing more potent and selective molecules for therapeutic applications.
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Acetyl 2 Pyridineacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. The spectrum of 5-Acetyl-2-pyridineacetic acid is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetic acid group, and the methyl protons of the acetyl group.
The pyridine ring protons are anticipated to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electronegative nitrogen atom. The substitution pattern (acetyl group at C5 and acetic acid group at C2) influences their specific chemical shifts. The proton at the C6 position is expected to be the most downfield, appearing as a doublet. The proton at C3 would likely be a doublet, and the proton at C4 a doublet of doublets, due to coupling with the adjacent protons.
The methylene protons (-CH₂-) of the acetic acid moiety would resonate as a singlet, typically in the range of δ 3.5-4.0 ppm. The methyl protons (-CH₃) of the acetyl group would also produce a sharp singlet, but further upfield, generally around δ 2.6 ppm. The acidic proton of the carboxylic acid is often broad and may not be observed unless specific experimental conditions are used.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-6 (Pyridine) | ~8.9 | d | 1H |
| H-4 (Pyridine) | ~8.3 | dd | 1H |
| H-3 (Pyridine) | ~7.8 | d | 1H |
| -CH₂- (Acetic Acid) | ~3.8 | s | 2H |
| -CH₃ (Acetyl) | ~2.6 | s | 3H |
Note: Predicted values are based on analysis of similar structures and substituent effects. Actual experimental values may vary based on solvent and concentration.
Carbon-13 NMR (¹³C NMR) Analysis and Quaternary Carbon Assignments
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
For this compound, eight distinct carbon signals are expected. The carbonyl carbons of the acetyl (C=O) and carboxylic acid (-COOH) groups will be the most downfield, typically resonating above δ 170 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The methylene carbon (-CH₂-) of the acetic acid group and the methyl carbon (-CH₃) of the acetyl group will be found in the upfield region of the spectrum.
Quaternary carbons, those without any directly attached protons (C2, C5, C=O of acetyl, and C=O of acetic acid), are typically identified by their lower intensity in a standard proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Acetyl) | ~197 | Quaternary, weak signal |
| C=O (Carboxylic Acid) | ~172 | Quaternary, weak signal |
| C-2 (Pyridine) | ~155 | Quaternary, weak signal |
| C-6 (Pyridine) | ~150 | |
| C-4 (Pyridine) | ~137 | |
| C-5 (Pyridine) | ~135 | Quaternary, weak signal |
| C-3 (Pyridine) | ~122 | |
| -CH₂- (Acetic Acid) | ~40 |
Note: Predicted values are based on analysis of similar structures and substituent effects. Actual experimental values may vary based on solvent and concentration.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6). Similarly, it would confirm the connection between the methylene protons and the methylene carbon, and the methyl protons with the methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). acs.org This is crucial for assembling the molecular fragments. Key expected HMBC correlations for this compound would include:
Correlations from the methyl protons (-CH₃) of the acetyl group to the acetyl carbonyl carbon (C=O) and to C-5 of the pyridine ring.
Correlations from the methylene protons (-CH₂-) of the acetic acid group to the carboxylic acid carbonyl carbon (C=O) and to C-2 of the pyridine ring.
Correlations between the pyridine ring protons (H-3, H-4, H-6) and adjacent ring carbons, which would confirm the substitution pattern. For example, H-6 would show a correlation to C-5 and C-2.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. scienceready.com.au
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. hpst.cz Due to the low volatility of the carboxylic acid group, this compound itself is not ideally suited for direct GC-MS analysis. revistadechimie.ro However, its purity can be assessed, and its structure can be confirmed by converting it into a more volatile derivative.
A common derivatization method is esterification, for example, converting the carboxylic acid to its methyl ester. This derivative would be sufficiently volatile for GC-MS analysis. The mass spectrum of the derivative would show a molecular ion peak corresponding to the mass of the ester, and the fragmentation pattern would provide structural clues. Another approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create a volatile trimethylsilyl (B98337) (TMS) ester. oup.com GC-MS is also invaluable for monitoring the purity of the starting materials and intermediates used in the synthesis of the target compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. helixchrom.com The compound can be analyzed directly without the need for derivatization. nih.gov
In a typical LC-MS experiment, the sample is first separated by High-Performance Liquid Chromatography (HPLC) and then introduced into the mass spectrometer. Using an ionization technique such as Electrospray Ionization (ESI), the molecule is ionized, commonly forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
For this compound (Molecular Formula: C₉H₉NO₃, Molecular Weight: 179.17 g/mol ), the following would be expected:
Molecular Ion Peak: A prominent peak at m/z 180.06 in positive ion mode ([M+H]⁺) or m/z 178.05 in negative ion mode ([M-H]⁻).
Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing structural information. Key fragmentation pathways would likely involve: libretexts.org
Loss of the carboxylic acid group (-COOH), resulting in a fragment ion.
Loss of the acetyl group (-COCH₃).
Cleavage of the bond between the pyridine ring and the acetic acid side chain.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Pyridineacetic acid |
| 5-Acetyl-2-bromopyridine |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with a very high degree of accuracy. This method is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. In the case of this compound, HRMS provides an exact mass measurement, which serves as a definitive piece of evidence for its molecular formula.
The analysis is typically performed using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer. scielo.brrsc.org These instruments can achieve mass accuracies in the parts-per-million (ppm) range, allowing for the confident assignment of a molecular formula. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed structure of this compound (C₉H₉NO₃).
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₉NO₃ |
| Calculated Exact Mass | 179.05824 |
| Ionization Mode | ESI |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the various functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds, a characteristic "fingerprint" of the compound can be obtained.
The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the carboxylic acid, the acetyl group, and the pyridine ring. The analysis is performed on a small sample of the compound, and the resulting spectrum plots transmittance or absorbance against wavenumber (cm⁻¹). uobabylon.edu.iquis.edu.co
Key vibrational modes for this compound include the O-H stretch of the carboxylic acid, which typically appears as a broad band, and the C=O stretches of both the carboxylic acid and the acetyl ketone. The spectrum will also show characteristic absorptions for the C-N and C=C bonds within the pyridine ring, as well as C-H stretching and bending vibrations. jst.go.jpacs.org
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | ~3400-2400 (broad) |
| Carboxylic Acid | C=O Stretch | ~1710-1680 |
| Acetyl Group | C=O Stretch | ~1680-1660 |
| Pyridine Ring | C=C, C-N Stretches | ~1600-1400 |
| Methylene Group | C-H Stretch | ~2960-2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The parts of a molecule that are responsible for this absorption are known as chromophores. researchgate.netyoutube.com For this compound, the primary chromophore is the substituted pyridine ring system, which contains conjugated pi-electrons. researchgate.net
The UV-Vis spectrum is obtained by passing a beam of UV-Vis light through a dilute solution of the compound and measuring the absorbance at different wavelengths. acs.org The resulting spectrum typically shows one or more absorption maxima (λ_max), which are characteristic of the electronic structure of the chromophore. upi.edu The position and intensity of these maxima can be influenced by the solvent and the substituents on the chromophore. acs.org
Table 3: UV-Vis Spectroscopic Data for this compound
| Parameter | Description |
| Chromophore | Substituted Pyridine Ring |
| Expected λ_max | ~260-280 nm |
| Electronic Transition | π → π* |
Advanced Spectroscopic Methods in Elucidating Conformational and Electronic Structures
Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the conformational and electronic structures of this compound. Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, including COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish the connectivity of atoms within the molecule.
Furthermore, computational methods, often used in conjunction with experimental spectroscopy, can help to predict and interpret spectra. Density Functional Theory (DFT) calculations, for example, can be employed to model the vibrational frequencies and electronic transitions of this compound, providing a theoretical framework to support the experimental findings. These advanced approaches are critical for a comprehensive understanding of the molecule's three-dimensional structure and electronic properties.
Computational and Theoretical Investigations on 5 Acetyl 2 Pyridineacetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and molecular properties of 5-Acetyl-2-pyridineacetic acid. DFT methods, such as B3LYP with a 6-311G basis set, are commonly employed for pyridine (B92270) derivatives to provide a balance between accuracy and computational cost.
These calculations can elucidate key electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The MEP map provides a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the acetyl and carboxylic acid groups are expected to be regions of high electron density (nucleophilic), while the hydrogen atom of the carboxylic acid and the carbons adjacent to the nitrogen and oxygen atoms would be more electron-deficient (electrophilic).
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data) (Note: The following data is illustrative and would be derived from actual DFT calculations.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Theoretical Modeling of Reaction Mechanisms Involved in Synthesis and Transformations
Theoretical modeling can be used to investigate the reaction mechanisms involved in the synthesis and potential transformations of this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for a reaction to proceed.
For instance, the synthesis of this compound could be modeled to understand the step-by-step mechanism, helping to optimize reaction conditions and improve yields. Similarly, theoretical studies on its transformations, such as esterification of the carboxylic acid group or reactions at the acetyl group, can predict the most likely reaction pathways and the stability of the products. These studies provide valuable insights that complement experimental work.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be achieved through rotation around single bonds. Key rotational bonds include the one connecting the acetic acid group to the pyridine ring and the bond linking the acetyl group.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. These predicted frequencies can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the stretching of the C=O bonds in the acetyl and carboxylic acid groups, and the vibrations of the pyridine ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra. This comparison can help to confirm the structure of the molecule and to assign specific signals to individual atoms. Discrepancies between predicted and experimental spectra can also point to specific molecular interactions or conformational effects that were not initially accounted for in the theoretical model.
Biological Activities and Mechanistic Studies of 5 Acetyl 2 Pyridineacetic Acid and Its Analogs
Molecular Mechanism of Action through Interaction with Biological Targets (e.g., Enzymes, Receptors)
The biological effects of pyridine-containing compounds and their analogs are often rooted in their ability to interact with specific molecular targets such as enzymes and receptors. For instance, analogs like boswellic acids function as non-competitive, non-redox inhibitors of 5-lipoxigenase, a key enzyme in the inflammatory pathway. gavinpublishers.com Other analogs, such as isonicotinates, have been shown to inhibit cyclooxygenase-2 (COX-2), another crucial enzyme in inflammation. mdpi.com Molecular docking studies of these isonicotinates suggest that their inhibitory action stems from the binding of the isonicotinoyl moiety within the enzyme's active site, involving interactions with hydrophobic residues and hydrogen bonding. mdpi.com
Furthermore, certain tricyclic analogs of pyridineacetic acid have been identified as potent inhibitors of farnesyl-protein transferase (FPT), an enzyme involved in post-translational modification of Ras proteins, which are critical in cell growth and differentiation pathways. sci-hub.st The structure-activity relationship studies of these FPT inhibitors indicate that substitutions on the pyridine (B92270) ring system significantly influence their inhibitory potency. sci-hub.st For example, reducing the basicity of a 3-amino group by converting it to an acetamide (B32628) can greatly diminish FPT inhibitory activity. sci-hub.st The interaction of pyridine derivatives with biological targets can be predicted and analyzed using techniques like molecular docking to understand their binding affinity at a molecular level. smolecule.com
In Vitro Bioactivity Profiling in Model Systems
Antioxidant Activity Investigations in Cell-Free and Cellular Assays
The antioxidant potential of 5-acetyl-2-pyridineacetic acid analogs has been evaluated through various in vitro assays. These methods assess the ability of a compound to scavenge free radicals or inhibit oxidation.
Cell-Free Assays: Cell-free assays directly measure the radical-scavenging ability of a compound. For example, the antioxidant activity of the flavonoid quercetin (B1663063) and its acetylated analog, quercetin pentaacetate (Q5), was evaluated against the ABTS•+ radical. The study found that quercetin and Q5 exhibited antioxidant activities of 29% and 18%, respectively, suggesting that the replacement of hydroxyl groups with acetyl groups can reduce this activity. mdpi.com Similarly, studies on phenolic acids isolated from Korean ginseng, such as salicylic (B10762653) acid and vanillic acid, have demonstrated potent inhibition against lipid peroxidation. koreascience.kr
Cellular Assays: Cellular antioxidant activity (CAA) assays measure the ability of compounds to counteract induced oxidative stress within cells. nih.gov These assays often use probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS). Antioxidants can inhibit this process, leading to a reduction in fluorescence. mdpi.com
The table below summarizes the antioxidant activity of selected analogs.
| Compound/Analog | Assay Type | Key Findings | Reference |
| Quercetin (Q) | ABTS•+ radical scavenging | 29% antioxidant activity. | mdpi.com |
| Quercetin Pentaacetate (Q5) | ABTS•+ radical scavenging | 18% antioxidant activity, lower than the parent compound. | mdpi.com |
| Salicylic Acid | Lipid peroxidation inhibition | Showed potent inhibition of lipid peroxidation in mouse liver. | koreascience.kr |
| Vanillic Acid | Lipid peroxidation inhibition | Showed potent inhibition of lipid peroxidation in mouse liver. | koreascience.kr |
| Mannoglucan (BEPS-IB) | Superoxide radical scavenging | IC50 of 6.23 mg/mL. | nih.gov |
Anti-inflammatory Response Evaluation in Cultured Cells
Analogs of this compound have demonstrated significant anti-inflammatory properties in studies using cultured cells. These investigations typically measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor (TNF).
For instance, quercetin and its acetylated derivative, quercetin pentaacetate (Q5), were shown to cause concentration-dependent reductions in the production of NO and TNF in peritoneal macrophages from mice. mdpi.com At concentrations above 40 µM, both compounds showed higher activity than the standard anti-inflammatory drug dexamethasone (B1670325) (at 20 µM). mdpi.com This suggests that acetylation does not necessarily diminish the anti-inflammatory potential and that Q5 could be a candidate for further anti-inflammatory therapeutic research. mdpi.com
Other studies on hydrazone derivatives have also reported notable anti-inflammatory effects. mdpi.com Specifically, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones displayed potent anti-inflammatory activity, with some derivatives outperforming the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin. mdpi.com The anti-inflammatory activity of isonicotinates has been linked to their ability to inhibit the production of reactive oxygen species (ROS) by human blood cells. mdpi.com Structure-activity relationship studies revealed that modifications to the lipophilicity of these compounds, such as adding an acetyl or butyryl group, significantly influenced their anti-inflammatory potency. mdpi.com
The table below presents findings on the anti-inflammatory activity of selected analogs.
| Compound/Analog | Cell Model | Key Findings | Reference |
| Quercetin (Q) | Mouse Peritoneal Macrophages | Concentration-dependent reduction of NO and TNF production. | mdpi.com |
| Quercetin Pentaacetate (Q5) | Mouse Peritoneal Macrophages | Significant reduction of NO and TNF at concentrations of 40 and 80 µM. | mdpi.com |
| Isonicotinate derivative (5) | Human Blood Cells | Potent ROS inhibitory activity with an IC50 of 1.42 ± 0.1 µg/mL. | mdpi.com |
| Isonicotinamide derivative (8a) | Human Blood Cells | Exhibited anti-inflammatory activity, which was improved by replacing the acetyl group with a more lipophilic butyryl group. | mdpi.com |
Cytotoxicity Assays and Apoptosis Induction in Cancer Cell Lines
The cytotoxic and apoptosis-inducing effects of various analogs have been extensively studied in a range of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound. bris.ac.uk
Quercetin pentaacetate (Q5), an acetylated analog, demonstrated selective cytotoxicity, inducing death in HL-60 (promyelocytic leukemia) cancer cells while showing significantly lower toxicity to the healthy MRC-5 human lung fibroblast cell line (IC50 > 80 µM). mdpi.com Furthermore, Q5 showed superior cytotoxicity against C6 rat glioma cells with an IC50 of 11 µM. mdpi.com Similarly, synthetic analogs of boswellic acid, including acetylated derivatives, have shown potent cytotoxicity against human cancer cell lines like MCF-7 (breast adenocarcinoma). gavinpublishers.com For example, analog 5, a derivative of 3-O-acetyl-11-keto-β-boswellic acid (AKBA), was found to be highly potent with an IC50 value of 13.05 µM against MCF-7 cells. gavinpublishers.com
Studies on rotundic acid derivatives have shown that the introduction of diacetate groups can enhance inhibitory activity against tumor cell growth. bris.ac.uk The mechanism of cell death often involves apoptosis, which can be triggered through pathways involving the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. bris.ac.uk
The table below summarizes the cytotoxic activity of various analogs against different cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Reference |
| Quercetin Pentaacetate (Q5) | HL-60 (Promyelocytic Leukemia) | < 80 | mdpi.com |
| Quercetin Pentaacetate (Q5) | C6 (Rat Glioma) | 11 | mdpi.com |
| Boswellic Acid Analog (5) | MCF-7 (Breast Adenocarcinoma) | 13.05 | gavinpublishers.com |
| Boswellic Acid Analog (6) | MCF-7 (Breast Adenocarcinoma) | 27.18 | gavinpublishers.com |
| Boswellic Acid Analog (7) | MCF-7 (Breast Adenocarcinoma) | 19.84 | gavinpublishers.com |
| Rotundic Acid Derivative (4) | HeLa, A375, HepG2, SPC-A1, NCI-H446 | < 10 | bris.ac.uk |
Antimicrobial Efficacy Assessments against Pathogenic Microorganisms
Analogs of this compound have been investigated for their efficacy against a variety of pathogenic microorganisms, including both bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
For example, a hemisynthetic oleanane (B1240867) saponin, after undergoing acetylation and methylation, showed increased antimicrobial activity. scirp.org The resulting product exhibited lower MIC values against E. coli (16 µg/mL), S. aureus (8 µg/mL), C. tropicalis (16 µg/mL), and C. albicans (8 µg/mL) compared to the non-acetylated starting material. scirp.org This indicates that acetylation can enhance the antimicrobial properties of certain molecules.
Another analog, 5-butyl-2-pyridine carboxylic acid, produced by Aspergillus fumigatus, demonstrated broad-spectrum antibacterial activity against several human pathogenic bacteria. nih.gov Picolinic acid and its sodium salt have also shown strong antimicrobial activity at acidic pH against pathogens like Staphylococcus aureus and Candida albicans. pan.olsztyn.pl Furthermore, pyridineacetic acid derivatives serve as important intermediates in the synthesis of established antibiotics, such as cephalosporins, which are effective against gram-positive bacteria.
The table below details the antimicrobial efficacy of selected analogs.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Acetylated Oleanane Saponin (2) | Escherichia coli | 16 | scirp.org |
| Acetylated Oleanane Saponin (2) | Staphylococcus aureus | 8 | scirp.org |
| Acetylated Oleanane Saponin (2) | Candida tropicalis | 16 | scirp.org |
| Acetylated Oleanane Saponin (2) | Candida albicans | 8 | scirp.org |
| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria | 69 - 1120 | nih.gov |
| 5-butyl-2-pyridine carboxylic acid | Gram-negative bacteria | 8925 - 17850 | nih.gov |
| Picolinic Acid | Staphylococcus aureus | 20 - 780 (at pH 5.0) | pan.olsztyn.pl |
| Sodium Picolinate | Staphylococcus aureus | 20 - 780 (at pH 5.0) | pan.olsztyn.pl |
Biochemical Pathways of Transformation and Metabolism
The transformation and metabolism of this compound and its analogs are crucial for their bioavailability and biological activity. Acetylation is a key transformation that can significantly alter a compound's properties. For instance, the poor water solubility and extensive enzymatic metabolism of quercetin limit its biopharmaceutical use, a challenge that can be addressed through acetylation to form quercetin pentaacetate (Q5), which may have improved bioavailability. mdpi.com
The metabolic fate of these compounds can involve various biochemical reactions. The acetyl group can be removed through hydrolysis. For example, the hydrolysis of an acetylated carbamate (B1207046) has been documented as a step in the synthesis of related compounds. sci-hub.st The pyridineacetic acid moiety itself can undergo metabolic transformations. The carboxylic acid group can be reduced to an alcohol or undergo decarboxylation. smolecule.com The pyridine ring can be subject to oxidation.
Furthermore, enzyme-independent acetylation reactions have been observed. Studies on desferrioxamine B, a hydroxamic acid siderophore, revealed that it can be N-acetylated by acetyl-CoA without enzymatic catalysis. acs.org This reaction was found to be pH-dependent, with N-acetylation being dominant at pH values above 8.5, while N-O-acetylation occurred at lower pH. acs.org Such post-biosynthetic modifications can increase the structural diversity of natural products. acs.org The hydrolysis of alditol acetates is a common step in the analysis of methylated sugars, often achieved using a pyridine:acetic anhydride (B1165640) solution followed by acidic treatment. nih.gov
Enzyme-Independent and Enzyme-Dependent Biotransformations (e.g., Acetyl-CoA Mediated Reactions)
There is no available scientific literature detailing the enzyme-independent or enzyme-dependent biotransformations of this compound. While acetyl-CoA is a critical molecule in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism, its specific role in mediating reactions involving this compound has not been documented. nih.govasm.org Studies on other compounds have demonstrated both enzyme-dependent and enzyme-independent reactions involving acetyl-CoA, which can lead to the formation of N-acetylated and N-O-acetylated isomers. acs.orgresearchgate.net For instance, the conversion of desferrioxamine B to its N-acetylated form can occur via an enzyme-independent reaction with acetyl-CoA. acs.orgresearchgate.net However, similar biotransformation pathways have not been reported for this compound.
Data Table: Summary of Biotransformation Studies
| Compound | Type of Biotransformation | Mediating Factors | Findings |
|---|
In Vitro Metabolic Fate and Cellular Localization in Biological Systems
Information regarding the in vitro metabolic fate and the cellular localization of this compound is not present in the current body of scientific research. The processes of cellular uptake, distribution, and metabolism are fundamental to understanding the biological activity of a compound. oup.comnih.gov For example, studies on other molecules investigate their uptake into specific tissues, such as the prostate, and their stability in serum to determine their pharmacokinetic profiles. nih.gov However, no such investigations have been published for this compound. The Human Metabolome Database lists 3-Pyridineacetic acid, a related compound, but provides no metabolic pathway information for this compound itself. hmdb.camedchemexpress.com
Data Table: Summary of In Vitro Metabolic and Localization Studies
| Parameter | Methodology | System Studied | Findings for this compound |
|---|---|---|---|
| Metabolic Fate | Not Documented | Not Documented | No data available |
| Cellular Localization | Not Documented | Not Documented | No data available |
Analytical Methodologies for the Characterization and Quantification of 5 Acetyl 2 Pyridineacetic Acid
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is a cornerstone for the analysis of 5-Acetyl-2-pyridineacetic acid, providing powerful tools for separating it from impurities, related compounds, or matrix components. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to the compound's polarity and UV-absorbing properties. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this type of analysis.
In RP-HPLC, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH. Adjusting the pH is crucial as it affects the ionization state of the carboxylic acid group, which in turn influences the compound's retention on the column.
Detection is commonly achieved using a UV/VIS detector set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance. pensoft.net The method can be validated according to ICH guidelines to ensure its accuracy, precision, reproducibility, and specificity for impurity profiling and stability studies. pensoft.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3-7) | Elutes the compound from the column; pH controls ionization. |
| Elution Mode | Isocratic or Gradient | Maintains constant or varies mobile phase composition for optimal separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |
| Detection | UV/VIS at ~225-270 nm | Quantifies the analyte based on its absorbance of UV light. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. acs.org Due to the low volatility of the carboxylic acid group, this compound requires a derivatization step to convert it into a more volatile form suitable for GC analysis. This is typically achieved by esterification of the carboxylic acid group, for instance, by reacting it with an alcohol (e.g., methanol, propanol) in the presence of a catalyst to form the corresponding methyl or propyl ester. nih.gov
Once derivatized, the compound can be separated on a capillary column (e.g., HP-5MS) and detected using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and structural elucidation. acs.orgnih.gov GC-MS provides high sensitivity and specificity, allowing for the identification of the compound based on its unique mass spectrum. nih.gov Adding acetic acid to the solvent during sample preparation can sometimes improve sensitivity by reducing the analyte's adsorption to active sites in the GC system. researchgate.net
| Step | Procedure | Rationale |
|---|---|---|
| 1. Derivatization | Esterification of the carboxylic acid group (e.g., with propyl chloroformate). nih.gov | Increases volatility for gas-phase analysis. |
| 2. Injection | Injection of the derivatized sample into the GC inlet. | Vaporizes the sample for introduction into the column. |
| 3. Separation | Separation on a capillary column (e.g., HP-5MS) using a temperature program. nih.gov | Separates the analyte from other components based on boiling point and polarity. |
| 4. Detection | Detection by Mass Spectrometry (MS). | Provides mass-to-charge ratio for identification and quantification. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. acs.org For this compound, TLC would typically be performed on silica gel plates, which act as the stationary phase. nih.gov
A suitable mobile phase, usually a mixture of organic solvents, is chosen to achieve good separation. nih.gov After the plate is developed, the separated spots can be visualized under UV light, as the pyridine ring is UV-active. This technique was used to monitor the reaction progress during the synthesis of porphyrin–CdIIBr2 complexes involving 2-acetylpyridine. acs.org High-performance TLC (HPTLC) plates can be used for better resolution and more accurate quantification. nih.govsemanticscholar.org
| Component | Description |
|---|---|
| Stationary Phase | Silica gel HPTLC plates. nih.gov |
| Mobile Phase | A mixture of solvents, e.g., methanol, acetonitrile, and an ion-pairing agent like tetrabutylammonium (B224687) hydroxide. nih.gov |
| Application | Spotting of the sample solution onto the plate. |
| Development | Placement of the plate in a sealed chamber with the mobile phase. |
| Visualization | Detection under a UV lamp (254 nm). |
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.orgbionexanalytical.com This technique is primarily used for the analysis of high molecular weight compounds like polymers and macromolecules. wikipedia.orgbionexanalytical.com
The direct application of GPC for the analysis of a small molecule like this compound is limited. Its utility would arise in specific contexts, such as separating the compound from a polymeric matrix or purifying nanocrystals where pyridine might be used as a solvent or ligand in the mobile phase. nih.gov In such cases, GPC effectively separates the large particles, which elute first, from the small molecules that can penetrate the pores of the stationary phase and elute later. nih.govslideshare.net
| Aspect | Description |
|---|---|
| Principle | Separation based on molecular size. Larger molecules elute faster as they are excluded from the pores of the stationary phase gel. slideshare.net |
| Primary Application | Determining molecular weight distribution of polymers and macromolecules. bionexanalytical.com |
| Relevance to this compound | Limited to purification from high molecular weight materials (e.g., polymers, nanocrystals) rather than direct analysis or quantification of the small molecule itself. nih.gov |
Spectrophotometric and Titrimetric Procedures for Quantitative Analysis
For straightforward quantification, spectrophotometric and titrimetric methods offer reliable alternatives to chromatography, particularly for bulk samples or simple formulations.
Spectrophotometry : UV-Vis spectrophotometry is a quantitative technique based on the Beer-Lambert law. The pyridine ring in this compound provides a strong chromophore, allowing for its quantification by measuring its absorbance at a specific wavelength (λmax). The method requires determining the λmax of the compound in a suitable solvent and preparing a calibration curve using standards of known concentration. This approach is rapid and simple but can be susceptible to interference from other UV-absorbing species in the sample.
Titrimetry : As a carboxylic acid, this compound can be quantified using acid-base titration. ncert.nic.in A solution of the compound is titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint, where all the acid has been neutralized, can be detected using a colorimetric indicator or by monitoring the pH change with a potentiometer. acs.org This method is a primary analytical technique that provides high accuracy and precision for quantifying the acidic functional group. researchgate.net
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| UV-Vis Spectrophotometry | Measures absorbance of UV light by the pyridine ring. | Fast, simple, sensitive. | Prone to interference from other UV-absorbing compounds. |
| Acid-Base Titration | Neutralization of the carboxylic acid group with a standard base. ncert.nic.in | High accuracy, based on stoichiometry, absolute method. researchgate.net | Less sensitive than spectrophotometry; requires larger sample amounts. |
Advanced Extraction and Sample Preparation Protocols from Complex Biological and Chemical Matrices
Analyzing this compound in complex matrices such as biological fluids (blood, urine) or environmental samples requires efficient extraction and sample preparation to remove interfering substances and concentrate the analyte. cdc.gov
Liquid-Liquid Extraction (LLE) : LLE involves partitioning the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous sample, the charge state of this compound can be manipulated to facilitate its extraction into an appropriate organic solvent. For example, at a pH below its pKa, the carboxylic acid will be protonated and less polar, favoring extraction into a solvent like ethyl acetate.
Solid-Phase Extraction (SPE) : SPE is a more modern and efficient technique for sample cleanup and concentration. A cartridge containing a solid adsorbent (the stationary phase) is used to selectively retain either the analyte or the impurities from the sample matrix. For a compound like this compound, a mixed-mode or ion-exchange sorbent could be used. The analyte is first loaded onto the cartridge, interfering substances are washed away, and then the purified analyte is eluted with a small volume of a suitable solvent.
Recent studies have also explored the use of "green" solvents like natural deep eutectic solvents (NaDES) for the efficient extraction of pyridine compounds from organic phases, highlighting the potential for developing environmentally friendly extraction protocols. mdpi.com
| Step | Action | Purpose |
|---|---|---|
| 1. Conditioning | Rinse the SPE cartridge with a solvent (e.g., methanol) followed by water or buffer. | Activates the sorbent for sample retention. |
| 2. Loading | Pass the pre-treated sample through the cartridge. | The analyte is adsorbed onto the stationary phase. |
| 3. Washing | Rinse the cartridge with a weak solvent. | Removes interfering compounds that are weakly bound. |
| 4. Elution | Pass a strong solvent through the cartridge. | Desorbs and collects the purified analyte. |
Optimized Purification Techniques for Isolation and Characterization
The isolation and purification of this compound are critical steps to ensure the compound is free from starting materials, byproducts, and other impurities, which is essential for its accurate characterization and subsequent use. The selection of an appropriate purification strategy depends on the nature of the impurities present in the crude product. Commonly employed and effective techniques for pyridine derivatives include column chromatography and crystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For compounds like this compound, which possess both a polar carboxylic acid group and a moderately polar acetylpyridine core, silica gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation.
A typical approach involves using a solvent system that provides a good balance of polarity to effectively move the target compound through the column while retaining impurities. A mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate, is often employed. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired compound.
Detailed research on the purification of a similar pyridine derivative involved the use of column chromatography with a hexane/acetone solvent system. doi.org The fractions were monitored by thin-layer chromatography (TLC) to identify those containing the purified product. doi.org While specific conditions for this compound are not extensively documented in publicly available literature, a similar strategy would likely be effective.
Table 1: Illustrative Column Chromatography Parameters for Pyridine Derivatives
| Parameter | Details |
| Stationary Phase | Silica gel 60 |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Acetone gradient |
| Elution Mode | Gradient elution, starting with a higher ratio of the non-polar solvent |
| Fraction Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
This table presents a generalized approach based on the purification of similar compounds and may require optimization for this compound.
Crystallization
Crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at varying temperatures. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
For pyridinecarboxylic acids, the choice of solvent is critical and can be influenced by the presence of both the acidic carboxylic acid group and the basic pyridine nitrogen. Water and various organic solvents are potential candidates for the crystallization of this compound. For instance, the purification of 3-pyridineacetic acid hydrochloride has been achieved through cooling crystallization from aqueous solutions or by using solvents like isopropanol. google.com The process typically involves dissolving the crude compound in a minimal amount of hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals are then collected by filtration.
In some cases, a mixed solvent system may be necessary to achieve the desired solubility profile. The process of concentrating the solution under reduced pressure can also be employed to induce crystallization. google.com
Table 2: Potential Solvents for the Crystallization of Pyridineacetic Acid Derivatives
| Solvent | Rationale for Use |
| Water | The polar nature of the carboxylic acid and pyridine ring may allow for solubility in hot water and precipitation upon cooling. |
| Ethanol/Water | A mixture can modulate the polarity of the solvent system to achieve optimal solubility characteristics. |
| Isopropanol | Has been used for the recrystallization of related pyridineacetic acid hydrochlorides. google.com |
| Ethyl Acetate | May be suitable for less polar impurities, allowing the desired acid to crystallize. |
This table provides potential solvent systems based on the purification of analogous compounds. The optimal solvent and conditions for this compound would need to be determined experimentally.
Research Applications of 5 Acetyl 2 Pyridineacetic Acid in Advanced Organic Synthesis and Materials Science
Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules
5-Acetyl-2-pyridineacetic acid serves as a valuable building block in the multi-step synthesis of more complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a ketone group attached to a pyridine (B92270) ring, allows for a variety of chemical transformations. The pyridine ring itself is a common scaffold in many biologically active compounds and functional materials. uiowa.edu
The synthesis of derivatives from pyridine-based acetic acids is a common strategy in medicinal chemistry. For instance, the related 4-pyridineacetic acid is a precursor in the synthesis of cephalosporin (B10832234) antibiotics. While direct examples of this compound in the synthesis of specific, named complex molecules are not extensively detailed in the provided search results, the general utility of pyridine carboxylic acids and their derivatives as intermediates is well-established. The acetyl group on the pyridine ring of this compound offers an additional site for chemical modification, potentially leading to a wider range of complex structures compared to simpler pyridine carboxylic acids.
The general approach to utilizing such intermediates involves sequential reactions targeting the different functional groups. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction, oxidation, or condensation. These transformations allow for the construction of larger and more intricate molecular architectures.
Role in the Development of Novel Heterocyclic Scaffolds and Bioactive Compounds
The pyridine nucleus is a fundamental component of numerous bioactive compounds, including pharmaceuticals and agrochemicals. uiowa.edusmolecule.com The functional groups on this compound make it a versatile starting material for the creation of novel heterocyclic scaffolds. The acetyl and acetic acid moieties can be manipulated to form new rings fused to the pyridine core or to introduce various substituents that can modulate biological activity.
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com For example, derivatives of 2,5-diphenylindolo[2,3-e]pyrazolo[1',5':3",4"]pyrimido[2",1"-c] uiowa.edubldpharm.comtriazines, which are complex heterocyclic systems, have shown slight to moderate activity against various microorganisms. researchgate.net The synthesis of such complex structures often relies on the availability of functionalized pyridine precursors.
The development of bioactive compounds often involves the synthesis of a library of related structures to explore structure-activity relationships. The reactivity of this compound at both the acetyl and carboxylic acid groups provides a platform for generating such libraries. For instance, the carboxylic acid can be coupled with various amines to form a series of amides, while the ketone can be transformed into different functional groups. This allows for systematic modifications to the molecule to optimize its biological effect.
Furthermore, some natural products with significant bioactivity contain complex heterocyclic cores. For example, loihichelins A-F are amphiphilic siderophores with an octapeptide headgroup. researchgate.net While not directly synthesized from this compound, the principles of building complex, bioactive molecules often involve the strategic use of functionalized heterocyclic intermediates.
Exploration in Functional Materials Research (e.g., Ligand Design, Polymer Modification)
The pyridine unit is a common component in the design of ligands for metal complexes due to the coordinating ability of the nitrogen atom. The additional functional groups on this compound, the acetyl and carboxylic acid groups, can also participate in metal coordination or can be used to anchor the ligand to a surface or a polymer backbone. This makes it a potentially useful molecule in the field of functional materials.
In materials science, pyridine-containing compounds have been investigated for their potential in developing conductive materials. The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which can in turn influence the properties of the resulting material.
Acetylation is a common chemical modification used to alter the properties of polymers, such as starch and alginate. researchgate.netrsc.org This process can increase hydrophobicity and improve thermal and mechanical properties. mdpi.combohrium.com While this compound itself is not directly used for this purpose in the provided literature, the principles of using acetyl-containing molecules for material modification are well-established. For instance, acetic anhydride (B1165640) in pyridine is a common reagent system for the acetylation of biopolymers. rsc.orgbohrium.com The structure of this compound suggests its potential as a modifying agent for polymers that have reactive sites capable of forming bonds with its carboxylic acid or acetyl group. This could lead to the development of new functional polymers with tailored properties.
Future Directions and Emerging Research Avenues for 5 Acetyl 2 Pyridineacetic Acid
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 5-Acetyl-2-pyridineacetic acid and its analogs is geared towards the adoption of green and sustainable chemistry principles. rsc.org Traditional synthetic methods for pyridine (B92270) derivatives often involve harsh reaction conditions, hazardous solvents, and generate significant chemical waste. Consequently, a major research thrust is the development of eco-friendly alternatives that offer high yields, atom economy, and reduced environmental impact. rsc.org
Key areas of focus include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and enhance the purity of pyridine derivatives. nih.govresearchgate.net The rapid and uniform heating provided by microwaves can significantly reduce the by-products often seen in conventional heating methods. nih.gov
Multicomponent Reactions (MCRs): One-pot MCRs are highly sought after due to their efficiency in building molecular complexity from simple starting materials in a single step. researchgate.net This approach minimizes waste, reduces reaction times, and simplifies purification processes.
Green Catalysts and Solvents: The exploration of recyclable and environmentally benign catalysts is a critical aspect of sustainable synthesis. researchgate.net Similarly, the use of greener solvents, such as water or ionic liquids, is being investigated to replace hazardous organic solvents.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and control over reaction parameters, making them an attractive option for the industrial production of this compound derivatives.
| Parameter | Conventional Synthesis | Green Synthetic Approaches |
|---|---|---|
| Reaction Conditions | Often harsh (high temperature and pressure) | Milder conditions rsc.org |
| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free conditions |
| Catalysts | Often stoichiometric and/or toxic | Recyclable and benign catalysts researchgate.net |
| Waste Generation | High | Minimized |
| Efficiency | Can be low with multiple steps | Higher yields and atom economy, often in fewer steps researchgate.net |
High-Throughput Screening Methodologies for Novel Biological Activities and Mechanistic Insights
High-throughput screening (HTS) is a powerful tool for the rapid assessment of large libraries of compounds for their biological activity. mdpi.com For this compound and its derivatives, HTS can be instrumental in identifying novel therapeutic applications and understanding their mechanisms of action. A significant area of interest for pyridine-containing compounds is their potential as kinase inhibitors. semanticscholar.orgnih.gov
Future HTS campaigns for this compound could focus on:
Kinase Inhibition Assays: Screening against a broad panel of kinases to identify potential anticancer, anti-inflammatory, or other therapeutic activities. semanticscholar.orgnih.gov
Antimicrobial and Antiviral Screens: Evaluating the compound and its derivatives against a diverse range of pathogens to uncover new infectious disease treatments.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, which can reveal novel biological pathways and targets.
| Screening Method | Objective | Potential Applications |
|---|---|---|
| Biochemical Assays (e.g., Kinase Inhibition) | Identify direct molecular interactions with specific targets. nih.gov | Oncology, Immunology, Neurology |
| Cell-Based Phenotypic Screening | Discover compounds that modulate cellular functions. | Infectious Diseases, Metabolic Disorders |
| High-Content Imaging | Analyze multiple cellular parameters simultaneously. | Toxicology, Drug Repurposing |
Integrated Computational-Experimental Approaches for Comprehensive Molecular Understanding
The integration of computational and experimental techniques offers a synergistic approach to understanding the molecular behavior of this compound. In silico methods can guide experimental design, rationalize observed activities, and predict the properties of novel derivatives. researchgate.net
Key integrated approaches for future research include:
Molecular Docking: Predicting the binding modes and affinities of this compound derivatives with their biological targets, such as the active sites of enzymes. nih.gov This can help in prioritizing compounds for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net QSAR can be used to predict the activity of unsynthesized derivatives and guide lead optimization.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its interactions with biological macromolecules over time to provide insights into binding stability and conformational changes. researchgate.net
| Stage | Computational Method | Experimental Validation |
|---|---|---|
| Hit Identification | Virtual screening and molecular docking. portlandpress.com | High-throughput screening and in vitro assays. |
| Lead Optimization | QSAR and in silico ADMET prediction. researchgate.net | Synthesis of analogs and biological evaluation. |
| Mechanism of Action | Molecular dynamics simulations. researchgate.net | Biophysical techniques (e.g., X-ray crystallography). |
Exploration of its Role in Chemoenzymatic Synthesis and Biocatalysis
The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that offers high selectivity and mild reaction conditions. Chemoenzymatic synthesis, which combines enzymatic and traditional chemical steps, can provide efficient and sustainable routes to complex molecules. mdpi.com
Future research on this compound in this area could involve:
Enzymatic Functionalization: Employing enzymes to perform selective modifications on the this compound scaffold, such as stereoselective reductions of the acetyl group or regioselective hydroxylations.
Biocatalytic Production: Developing whole-cell or isolated enzyme systems for the de novo synthesis of this compound or its precursors from simple, renewable starting materials. rsc.org
Cascade Reactions: Designing multi-enzyme cascade reactions that can synthesize complex derivatives of this compound in a single pot, mimicking the efficiency of metabolic pathways.
The exploration of these future directions holds the promise of unlocking the full potential of this compound, leading to the development of novel therapeutics, advanced materials, and more sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-acetyl-2-pyridineacetic acid, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves condensation or functionalization of pyridine derivatives. For example, analogous pyridine-acetic acid compounds are synthesized via thiol–disulfide exchange reactions under controlled pH (7.5) and temperature (40°C) conditions, followed by acidification and purification . Yield optimization requires monitoring reaction kinetics, adjusting stoichiometric ratios, and using catalysts (e.g., potassium hydroxide). Researchers should validate product purity via HPLC or NMR and compare yields with literature benchmarks .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR (¹H/¹³C) to confirm proton environments and carbonyl groups.
- FTIR to identify acetyl (C=O ~1700 cm⁻¹) and carboxylic acid (O-H ~2500-3300 cm⁻¹) functional groups.
- Mass spectrometry (ESI-MS) for molecular weight confirmation.
Computational tools (DFT calculations) can predict electronic properties and validate experimental data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous pyridine-acetic acids:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes.
- Emergency measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Avoid discharge into waterways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data harmonization : Cross-validate assays (e.g., antimicrobial vs. cytotoxicity tests) using standardized protocols .
- Statistical analysis : Apply ANOVA or t-tests to assess variability between studies.
- Meta-analysis : Compare results across literature, noting differences in experimental conditions (e.g., pH, solvent systems) .
Q. What experimental design considerations are essential for studying the reaction mechanisms of this compound in catalytic processes?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectroscopy or quenching methods to track intermediates.
- Isotopic labeling (e.g., ¹⁸O or ²H) to trace reaction pathways.
- Computational modeling : Pair experimental data with DFT/MD simulations to propose transition states .
Q. How can researchers validate the reproducibility of this compound synthesis across different laboratories?
- Methodological Answer :
- Interlaboratory studies : Share detailed protocols (e.g., reagent purity, stirring rates) via platforms like protocols.io .
- Blind testing : Distribute aliquots of starting materials to multiple labs for parallel synthesis.
- Analytical consistency : Require NMR and LC-MS data with defined resolution thresholds .
Q. What strategies mitigate systematic errors in quantifying this compound’s physicochemical properties (e.g., pKa, solubility)?
- Methodological Answer :
- Calibration standards : Use buffers with certified pH values for pKa determination.
- Temperature control : Maintain ±0.1°C stability during solubility measurements.
- Error propagation analysis : Report confidence intervals for repeated trials .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Peak deconvolution : Use software (e.g., MestReNova) to isolate overlapping signals.
- Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers).
- Comparative analysis : Cross-reference with crystallographic data if available .
Q. What statistical methods are appropriate for correlating structural modifications of this compound with bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
